3,7-Dimethyl-6-octenyl 3,7-dimethyloct-6-enoate

Description

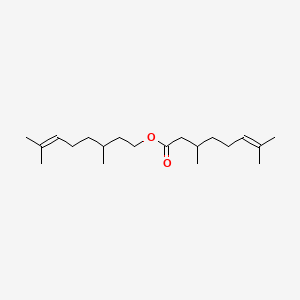

Structure

3D Structure

Propriétés

Numéro CAS |

82766-40-3 |

|---|---|

Formule moléculaire |

C20H36O2 |

Poids moléculaire |

308.5 g/mol |

Nom IUPAC |

3,7-dimethyloct-6-enyl 3,7-dimethyloct-6-enoate |

InChI |

InChI=1S/C20H36O2/c1-16(2)9-7-11-18(5)13-14-22-20(21)15-19(6)12-8-10-17(3)4/h9-10,18-19H,7-8,11-15H2,1-6H3 |

Clé InChI |

HUZXZYWMBWQTNX-UHFFFAOYSA-N |

SMILES canonique |

CC(CCC=C(C)C)CCOC(=O)CC(C)CCC=C(C)C |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-dimethyl-6-octenyl 3,7-dimethyloct-6-enoate typically involves the esterification of 3,7-dimethyl-6-octen-1-ol (citronellol) with 3,7-dimethyl-6-octenoic acid (citronellic acid). The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts in packed bed reactors is also common to facilitate the esterification process .

Analyse Des Réactions Chimiques

Types of Reactions

3,7-Dimethyl-6-octenyl 3,7-dimethyloct-6-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) can be used for substitution reactions.

Major Products

Oxidation: Citronellal or citronellone.

Reduction: 3,7-Dimethyl-6-octen-1-ol.

Substitution: Various amides or substituted esters depending on the nucleophile used.

Applications De Recherche Scientifique

Applications in Fragrance and Flavor Industry

Fragrance Composition :

3,7-Dimethyl-6-octenyl 3,7-dimethyloct-6-enoate is primarily utilized in the formulation of perfumes and fragrances. Its pleasant aroma makes it a popular choice for creating floral and fruity scents. The compound's stability and compatibility with various other fragrance materials enhance its desirability in commercial products .

Flavoring Agent :

In addition to its fragrance applications, this compound is used as a flavoring agent in food products. It imparts a citrus-like flavor that is appealing to consumers and is often included in beverages and confectionery .

Therapeutic Potential

Antimicrobial Properties :

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. Studies suggest that these compounds can inhibit the growth of certain bacteria and fungi, making them potential candidates for natural preservatives in food and cosmetic formulations .

Anti-inflammatory Effects :

There is emerging evidence that suggests potential anti-inflammatory effects associated with this compound. Preliminary studies indicate that it may help reduce inflammation markers in biological systems, which could be beneficial for therapeutic applications in treating inflammatory diseases .

Environmental Studies

Biodegradability :

The environmental impact of chemical compounds is an important consideration. Studies have shown that this compound has favorable biodegradability characteristics. This property is crucial for evaluating the ecological safety of substances used in consumer products .

Eco-toxicity Assessments :

Research into the eco-toxicity of this compound indicates low toxicity levels to aquatic organisms. Such assessments are vital for regulatory compliance and ensuring environmental safety when these compounds are released into ecosystems .

Case Studies

Mécanisme D'action

The mechanism of action of 3,7-dimethyl-6-octenyl 3,7-dimethyloct-6-enoate primarily involves its interaction with olfactory receptors in the nasal epithelium, leading to the perception of its characteristic fragrance. In biological systems, it may also interact with cell membranes, disrupting microbial cell walls and exerting antimicrobial effects .

Comparaison Avec Des Composés Similaires

Chemical Identity :

- IUPAC Name: 3,7-Dimethyl-6-octenyl 3,7-dimethyloct-6-enoate

- CAS Number : 82766-40-3

- Molecular Formula : C₂₀H₃₆O₂

- Molecular Weight : 308.5 g/mol

- Structure: A diester where both the alcohol and acid moieties are derived from 3,7-dimethyl-6-octenoate.

Key Features :

- Symmetrical structure with two terpene-derived chains.

- Industrial applications, likely in specialty chemicals or fragrances due to its high molecular weight and branched structure .

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound is compared to esters of citronellol (3,7-dimethyl-6-octen-1-ol) and related acids. Key distinctions include:

Key Differences in Properties

- Molecular Weight : The target compound has the highest molecular weight (308.5 g/mol) due to its dual terpene-derived chains, whereas simpler esters like methyl citronellate (184.3 g/mol) are smaller .

- Branching and Symmetry : Unlike citronellyl esters (e.g., isovalerate, butyrate), which combine citronellol with linear or branched acids, the target compound’s symmetrical structure may enhance thermal stability and reduce volatility .

- Functional Groups : Citronellyl tiglate contains an α,β-unsaturated ester (tiglic acid), offering reactivity distinct from the saturated chains in the target compound .

Research Findings and Trends

- Fragrance Performance : Citronellyl esters with branched acids (e.g., isovalerate) exhibit stronger odor profiles than linear-chain esters, but the target compound’s symmetry may limit volatility, making it suitable for long-lasting formulations .

- Thermal Stability : The target compound’s branched structure could outperform linear esters in high-temperature applications, though experimental data are needed .

- Sustainability : Growing interest in enzymatic synthesis of citronellyl esters to reduce waste; similar green methods may apply to the target compound .

Activité Biologique

3,7-Dimethyl-6-octenyl 3,7-dimethyloct-6-enoate, also known by its CAS number 82766-40-3, is an organic compound belonging to the class of acyclic monoterpenoids. Its molecular formula is , with a molecular weight of approximately 308.5 g/mol. This compound is primarily derived from the esterification of 3,7-dimethyl-6-octenoic acid and is notable for its presence in various plant species, particularly Pelargonium vitifolium, where it contributes to the plant's aroma and flavor profile.

Chemical Structure

The structural characteristics of this compound include:

- A long carbon chain with multiple double bonds.

- Methyl groups that enhance its aromatic properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . It has been shown to inhibit the growth of various bacteria and fungi, making it a potential candidate for use in food preservation and as a natural pesticide. For instance, studies have demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus, two common pathogens.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound may possess anti-inflammatory effects . Preliminary studies suggest that it could modulate immune responses by interacting with cellular pathways associated with inflammation. This aspect is particularly relevant for therapeutic applications in inflammatory diseases.

Synergistic Effects

Interaction studies have revealed that when combined with other antimicrobial agents, this compound can enhance their efficacy. This synergistic effect may provide a pathway for developing more effective antimicrobial formulations in both therapeutic and agricultural settings.

Case Studies

Several case studies have explored the biological activities of this compound:

- Food Preservation : A study investigated the use of this compound as a natural preservative in food products. Results indicated a significant reduction in microbial load in treated samples compared to controls.

- Anti-inflammatory Research : Another study focused on its anti-inflammatory potential in vitro. The results showed that the compound reduced pro-inflammatory cytokine production in human cell lines exposed to inflammatory stimuli.

Comparative Analysis with Similar Compounds

The following table summarizes key structural and functional similarities between this compound and other related compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Ethyl 3,7-dimethyloct-6-enoate | Contains ethyl group instead of octenyl group | Primarily used as a flavoring agent |

| 6-Octenyl acetate | Contains acetate group | Commonly used in perfumes |

| Geranyl acetate | Derived from geraniol; different alkene structure | Known for its strong floral scent |

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 3,7-dimethyl-6-octenyl 3,7-dimethyloct-6-enoate, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound is synthesized via esterification of 3,7-dimethyloct-6-enoic acid with citronellol derivatives. Acid catalysts like boron trifluoride diethyl etherate (BF₃·Et₂O) are commonly used to facilitate cyclization or ester formation . Optimization involves testing catalyst concentrations (e.g., 0.5–2.0 mol%), reaction temperatures (60–100°C), and solvent polarity (e.g., dichloromethane vs. toluene). Monitor reaction progress via TLC or GC-MS, and purify via vacuum distillation or column chromatography using silica gel (hexane:ethyl acetate gradients) .

Q. Which analytical techniques are most reliable for characterizing structural isomers of this compound?

- Methodology : Use gas chromatography-mass spectrometry (GC-MS) with a non-polar column (e.g., DB-5MS) to resolve isomers based on retention indices (e.g., citronellyl tiglate vs. citronellyl angelate). Confirm configurations via nuclear Overhauser effect (NOE) in ¹H-NMR or chiral chromatography for enantiomers . For example, (E)- and (Z)-isomers show distinct splitting patterns in olefinic proton regions (δ 5.0–5.5 ppm) .

Q. How can purity be assessed and enhanced for this ester in natural product isolation studies?

- Methodology : Purity is quantified via HPLC with a C18 column (acetonitrile:water mobile phase) and UV detection at 210–220 nm. Remove impurities like terpene alcohols using preparative GC or liquid-liquid extraction (e.g., hexane vs. aqueous ethanol). Validate purity with differential scanning calorimetry (DSC) to confirm melting point consistency .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes of acid-catalyzed cyclization in related terpene esters?

- Methodology : Density functional theory (DFT) calculations can model transition states during BF₃·Et₂O-catalyzed cyclization. Compare energy barriers for chair vs. boat transition states in tetrahydropyran formation . Experimental validation involves synthesizing deuterated analogs to track proton transfer pathways via ²H-NMR .

Q. How do contradictory spectral data across studies for this compound arise, and how can they be resolved?

- Methodology : Discrepancies in NMR or MS data often stem from isomerization during analysis or solvent effects. For example, citronellyl tiglate (CAS 24717-85-9) may co-elute with citronellyl senecioate (CAS 20770-40-5) in GC-MS. Resolve by cross-referencing retention indices with NIST databases and using high-resolution MS (HRMS) for exact mass confirmation .

Q. What strategies enable enantioselective synthesis of 3,7-dimethyloct-6-enoate derivatives?

- Methodology : Chiral Lewis acids (e.g., BINOL-derived catalysts) or enzymatic catalysis (lipases in non-polar solvents) can induce enantioselectivity. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) or optical rotation. For example, Candida antarctica lipase B achieves >90% ee in transesterification of citronellol derivatives .

Q. How do solvent polarity and temperature affect the stability of this ester during long-term storage?

- Methodology : Conduct accelerated stability studies by storing the compound in solvents of varying polarity (hexane, ethanol, DMSO) at 4°C, 25°C, and 40°C. Assess degradation via GC-MS every 30 days. Hydrolysis is minimized in anhydrous, non-polar solvents, while oxidation is mitigated with antioxidants like BHT .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.